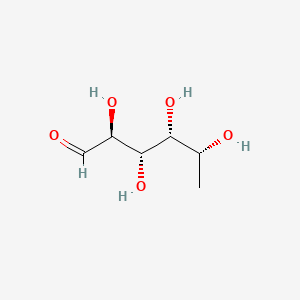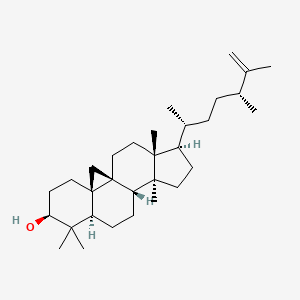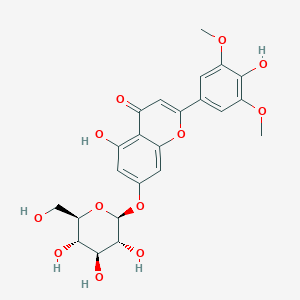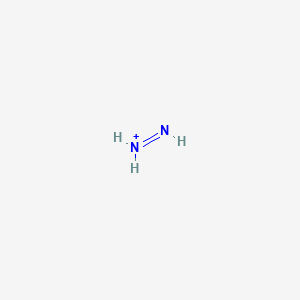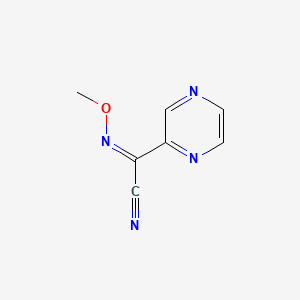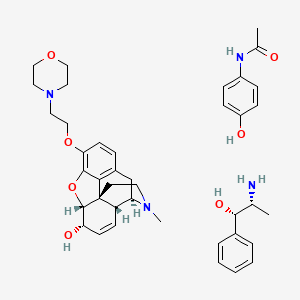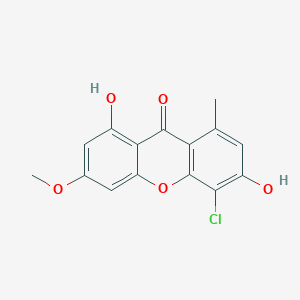
Vinetorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinetorin is a member of xanthones.
Applications De Recherche Scientifique
Virtual Notebook Environment for Computational Tools (ViNE) : Skidmore et al. (1998) introduced the Virtual Notebook Environment (ViNE), a web-based interface supporting scientific activities across various computing platforms. It provides a digital lab notebook for collaboration and management of computational experiments, aiding scientists in neuropsychology and other fields (Skidmore, Sottile, Cuny, & Malony, 1998).
Science Gateways with Vine Toolkit : Dziubecki et al. (2012) discussed the Vine Toolkit, a framework integrated with Adobe Flex/BlazeDs technologies for building Science Gateways. It provides unified APIs for different Grid middleware and supports rapid prototyping for various scientific applications (Dziubecki, Grabowski, Krysinski, Kuczynski, Kurowski, & Szejnfeld, 2012).
UAV and WSN in Vineyard Monitoring : Gennaro et al. (2017) presented a method combining unmanned aerial vehicle (UAV) remote sensing and wireless sensor network (WSN) for assessing vineyard thermal dynamics. This approach helps in understanding vine responses to heat and radiative stress (Gennaro, Matese, Gioli, Toscano, Zaldei, Palliotti, & Genesio, 2017).
Visualization of Geographically Related Data in ViNeu : Kreuseler (2000) described ViNeu, a system for visual analysis of environmental data with spatial dependencies. It enables visualizing ecological data in virtual 3D scenes, enhancing the analysis of complicated environmental phenomena (Kreuseler, 2000).
Vine Toolkit for Grid Computing : Tsugawa & Fortes (2006) introduced the ViNe architecture, a virtual networking approach for grids. ViNe provides symmetric connectivity among grid resources and supports the execution of existing applications in grid environments (Tsugawa & Fortes, 2006).
Propriétés
Numéro CAS |
23460-01-7 |
|---|---|
Nom du produit |
Vinetorin |
Formule moléculaire |
C15H11ClO5 |
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
4-chloro-3,8-dihydroxy-6-methoxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C15H11ClO5/c1-6-3-9(18)13(16)15-11(6)14(19)12-8(17)4-7(20-2)5-10(12)21-15/h3-5,17-18H,1-2H3 |
Clé InChI |
CCCPQTCGPQONAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O |
Autres numéros CAS |
23460-01-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
